molecular formula C9H5NO2 B12898809 Furo[3,2-G]benzoxazole CAS No. 25885-39-6

Furo[3,2-G]benzoxazole

Katalognummer: B12898809
CAS-Nummer: 25885-39-6
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: UATAEFFLDHCSJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuro[6,7-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[6,7-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-bromoacetophenone, followed by cyclization to form the benzofuran ring. The oxazole ring is then formed through further cyclization reactions .

Industrial Production Methods: Industrial production of Benzofuro[6,7-d]oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and continuous flow reactors to ensure efficient and cost-effective synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuro[6,7-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzofuro[6,7-d]oxazole derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Benzofuro[6,7-d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzofuro[6,7-d]oxazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzofuro[6,7-d]oxazole is unique due to its fused ring system, which combines the properties of both benzofuran and oxazole. This fusion results in enhanced biological activity and chemical reactivity, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

25885-39-6

Molekularformel

C9H5NO2

Molekulargewicht

159.14 g/mol

IUPAC-Name

furo[3,2-g][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-7-9(12-5-10-7)8-6(1)3-4-11-8/h1-5H

InChI-Schlüssel

UATAEFFLDHCSJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1C=CO3)OC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.